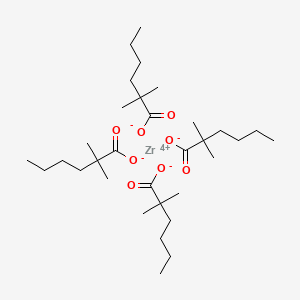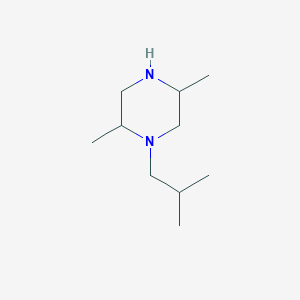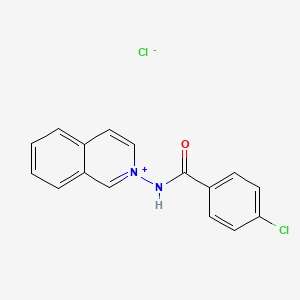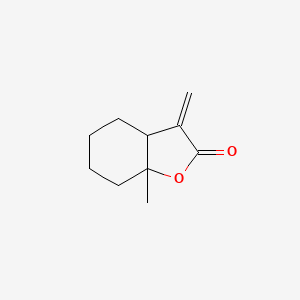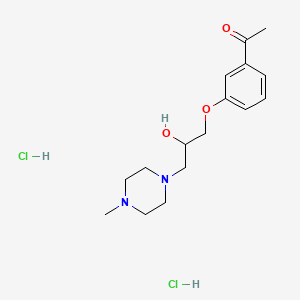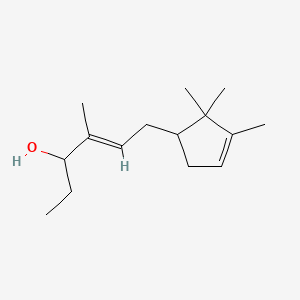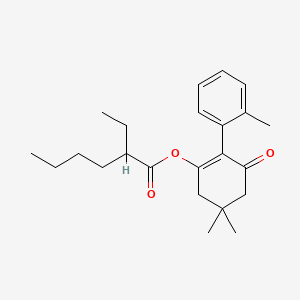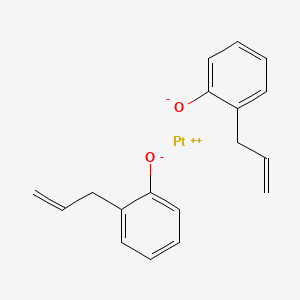
4-Methyl-2-(3-trimethylsilylphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2-(3-trimethylsilylphenyl)pyridine is an organic compound with the molecular formula C15H19NSi It is a derivative of pyridine, featuring a methyl group at the 4-position and a trimethylsilylphenyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-trimethylsilylphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 50-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale synthesis. The choice of reagents, catalysts, and reaction conditions can be optimized to improve yield and efficiency for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2-(3-trimethylsilylphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Organolithium reagents or Grignard reagents in anhydrous conditions.
Major Products
Oxidation: 4-Methyl-2-(3-carboxyphenyl)pyridine
Reduction: 4-Methyl-2-(3-trimethylsilylphenyl)piperidine
Substitution: 4-Methyl-2-(3-functionalized phenyl)pyridine
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-(3-trimethylsilylphenyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized pyridine derivatives .
Wirkmechanismus
The mechanism of action of 4-Methyl-2-(3-trimethylsilylphenyl)pyridine involves its interaction with molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-2-phenylpyridine: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.
2-(3-Trimethylsilylphenyl)pyridine: Lacks the methyl group at the 4-position, affecting its steric and electronic properties.
4-Methyl-2-(4-trimethylsilylphenyl)pyridine: The trimethylsilyl group is positioned differently, leading to variations in reactivity and applications.
Uniqueness
4-Methyl-2-(3-trimethylsilylphenyl)pyridine is unique due to the presence of both the methyl and trimethylsilyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, offering versatility and potential for novel discoveries.
Eigenschaften
Molekularformel |
C15H19NSi |
|---|---|
Molekulargewicht |
241.40 g/mol |
IUPAC-Name |
trimethyl-[3-(4-methylpyridin-2-yl)phenyl]silane |
InChI |
InChI=1S/C15H19NSi/c1-12-8-9-16-15(10-12)13-6-5-7-14(11-13)17(2,3)4/h5-11H,1-4H3 |
InChI-Schlüssel |
LUTFABDUDMRJDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1)C2=CC(=CC=C2)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13776978.png)

